REACTION_CXSMILES
|
[OH:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl.[CH2:12](O)[CH3:13]>>[OH:1][C:2]1([C:8]([O:10][CH2:12][CH3:13])=[O:9])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
OC1(CCNCC1)C(=O)O
|
Name
|
hydrochloric acid ethanol
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCNCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |